

Desmethylprodine: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: *Desmethylprodine*

Cat. No.: B3395034

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Introduction

Desmethylprodine, also known as 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP), is a synthetic opioid analgesic developed in the 1940s at Hoffmann-La Roche.^[1] Structurally, it is an analog of pethidine (meperidine). While it demonstrated analgesic effects, it was never marketed.^[1] **Desmethylprodine** is perhaps most notorious for the tragic incidents in the late 1970s and early 1980s where illicitly synthesized batches contaminated with the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) caused users to develop irreversible Parkinson's-like symptoms.^[1] This event, however, inadvertently provided a crucial animal model for Parkinson's disease research. In the United States, **Desmethylprodine** is classified as a Schedule I controlled substance, signifying a high potential for abuse and no accepted medical use.^{[1][2]}

Chemical Structure and Physicochemical Properties

Desmethylprodine is a reversed ester of pethidine and, unlike its derivative prodine, does not exhibit optical isomerism.^[1]

Chemical Identifiers

Identifier	Value
IUPAC Name	(1-methyl-4-phenylpiperidin-4-yl) propanoate [1] [2]
Common Names	Desmethylprodine, MPPP, 3-desmethylprodine [1] [3]
CAS Number	13147-09-6 [1] [2]
Molecular Formula	C ₁₅ H ₂₁ NO ₂ [1] [2]
Molecular Weight	247.338 g·mol ⁻¹ [1]
SMILES	CCC(=O)OC1(CCN(CC1)C)C2=CC=CC=C2 [2]
InChI	InChI=1S/C15H21NO2/c1-3-14(17)18-15(9-11-16(2)12-10-15)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 [1]

Physicochemical Data

Experimental physicochemical data for **Desmethylprodine** is not readily available in the reviewed literature. For comparative purposes, data for the structurally related compound Meperidine (Pethidine) is provided below.

Property	Value (Meperidine)
Melting Point	186-189 °C (hydrochloride salt) [4]
Boiling Point	390.37°C (estimate) [5]
pKa	8.7 [5]
Solubility	Very soluble in water (hydrochloride salt) [4]

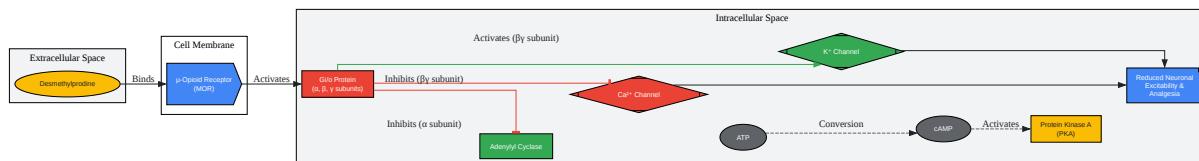
Pharmacology

Mechanism of Action

Desmethylprodine functions as a potent agonist of the μ -opioid receptor (MOR), which is a G-protein coupled receptor (GPCR).[\[3\]](#) The activation of the μ -opioid receptor by an agonist like

Desmethylprodine initiates a signaling cascade that leads to analgesic effects. This primarily involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels (activation of K⁺ channels and inhibition of Ca²⁺ channels), leading to hyperpolarization and reduced neuronal excitability.

Mu-Opioid Receptor Signaling Pathway



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Caption: Mu-opioid receptor signaling cascade upon agonist binding.

Pharmacological Data

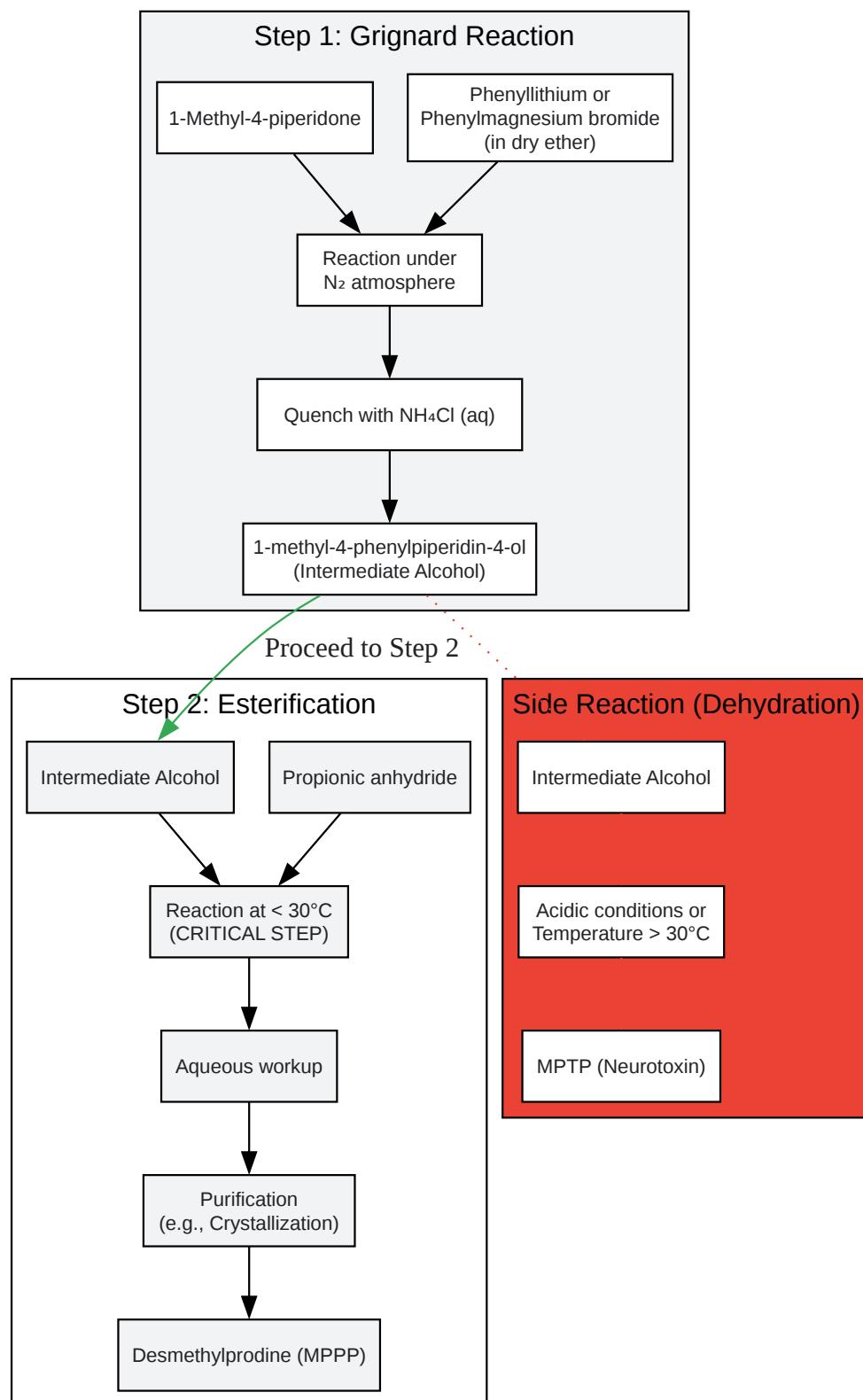
Specific *in vitro* binding affinity data (K_i) and functional potency data (EC₅₀/IC₅₀) for **Desmethylprodine** are not readily available in the public domain literature. However, qualitative and comparative *in vivo* data have been reported.

Parameter	Value/Description
Receptor Target	μ -opioid receptor agonist[3]
Analgesic Potency	- Approximately 0.7 to 1.5 times the potency of morphine.[1][3]- Reported to have up to 30 times the activity of pethidine in rats.[1]
Receptor Affinity (Ki)	Data not available.
Functional Potency (EC ₅₀ /IC ₅₀)	Data not available.

Experimental Protocols

Synthesis of Desmethylprodine (MPPP)

The synthesis of **Desmethylprodine** is a two-step process first reported by Ziering and Lee in 1947.[6] This procedure requires strict anaerobic conditions and careful temperature control to prevent the formation of the neurotoxic byproduct MPTP.



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Caption: Synthetic workflow for **Desmethylprodine (MPPP)**.

Step 1: Synthesis of 1-methyl-4-phenylpiperidin-4-ol

- Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of phenyllithium or freshly prepared phenylmagnesium bromide in anhydrous diethyl ether.
- Reaction: The flask is cooled in an ice bath. A solution of 1-methyl-4-piperidone in anhydrous diethyl ether is added dropwise from the dropping funnel to the Grignard/organolithium reagent under a nitrogen atmosphere, maintaining the temperature below 10°C.
- Completion and Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH_4Cl).
- Extraction and Isolation: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol, 1-methyl-4-phenylpiperidin-4-ol. This intermediate is often used in the next step without further purification.

Step 2: Esterification to **Desmethylprodine** (MPPP)

- Reaction Setup: The crude 1-methyl-4-phenylpiperidin-4-ol is dissolved in a suitable solvent such as dichloromethane or pyridine in a round-bottom flask.
- Esterification: The solution is cooled in an ice-water bath. Propionic anhydride is added dropwise. Crucially, the reaction temperature must be maintained below 30°C at all times.^[1] Exceeding this temperature, especially under acidic conditions, can lead to the dehydration of the tertiary alcohol and the formation of the neurotoxic impurity MPTP.^[1]
- Monitoring: The reaction is stirred at room temperature for 12-24 hours and monitored by TLC.
- Workup: Upon completion, the reaction is quenched with water or a saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified, typically by crystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography to yield pure **Desmethylprodine**. The hydrochloride salt can be prepared by treating a solution of the free base with ethereal HCl.

In Vitro Receptor Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity (K_i) of a test compound like **Desmethylprodine** for the μ -opioid receptor using a competitive radioligand binding assay.

- Materials:
 - Cell membranes expressing human μ -opioid receptors (commercially available or prepared from cell lines like CHO-hMOR).
 - Radioligand: [3 H]DAMGO (a selective μ -opioid agonist) or [3 H]Diprenorphine (a non-selective antagonist).
 - Non-specific binding control: Naloxone (10 μ M).
 - Assay buffer: 50 mM Tris-HCl, pH 7.4.
 - Test compound (**Desmethylprodine**) at various concentrations.
 - Scintillation cocktail and vials.
 - Glass fiber filters (e.g., Whatman GF/C).
 - Brandel cell harvester or similar filtration apparatus.
- Procedure:
 1. Prepare serial dilutions of **Desmethylprodine** in the assay buffer.
 2. In a 96-well plate or microcentrifuge tubes, combine the cell membrane preparation (20-40 μ g of protein), the radioligand at a concentration near its K_d (e.g., 0.2 nM

[³H]Diprenorphine), and varying concentrations of the test compound.

3. For total binding, omit the test compound. For non-specific binding, add a high concentration of naloxone (10 μ M).
4. Incubate the mixture at 25°C for 60-90 minutes to allow binding to reach equilibrium.[\[7\]](#)
5. Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
6. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[\[7\]](#)
7. Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

- Data Analysis:
 1. Calculate specific binding by subtracting the non-specific binding from the total binding.
 2. Plot the percentage of specific binding against the logarithm of the test compound concentration.
 3. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of **Desmethylprodine** that inhibits 50% of the specific radioligand binding).
 4. Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Toxicity: The Danger of MPTP

The primary toxicological concern with **Desmethylprodine** is not the compound itself but the potential for the formation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) during synthesis.[\[1\]](#) This occurs through the dehydration of the intermediate tertiary alcohol, a reaction favored by elevated temperatures (>30°C) and acidic conditions.[\[1\]](#)

MPTP is highly lipophilic and readily crosses the blood-brain barrier. In the brain, it is metabolized by the enzyme monoamine oxidase B (MAO-B) in glial cells to the toxic cation 1-

methyl-4-phenylpyridinium (MPP⁺).^[1] MPP⁺ is then taken up by dopamine transporters into dopaminergic neurons in the substantia nigra. It accumulates in mitochondria, where it inhibits Complex I of the electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, selective neuronal death. This process clinically manifests as a severe and irreversible form of parkinsonism.^[1]

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